molecular formula C8H9F3N2O2 B2377255 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde CAS No. 126764-32-7

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2377255
CAS No.: 126764-32-7
M. Wt: 222.167
InChI Key: IDUSRUSDBWEITC-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl and trifluoroethoxy groups

Preparation Methods

The synthesis of 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the trifluoroethoxy group and the aldehyde functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboximidamide: This compound has an amidine group instead of an aldehyde group, which can lead to different chemical reactivity and biological activity.

    1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-ylmethanol:

Biological Activity

1,3-Dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde (CAS No. 126764-32-7) is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structural arrangement that enhances its interaction with biological systems. The following sections detail its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring.
  • Introduction of the trifluoroethoxy group.
  • Addition of the aldehyde functionality.

Optimized reaction conditions such as temperature and solvent choice are crucial for achieving high yields and purity levels during synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Specifically, some derivatives have demonstrated COX-2 selectivity with promising anti-inflammatory effects in animal models .

Anthelmintic Activity

In vivo studies have reported that certain derivatives of this pyrazole compound exhibit anthelmintic activity comparable to standard drugs like Albendazole. This suggests potential therapeutic applications in treating parasitic infections .

The biological activity of this compound is attributed to several mechanisms:

  • Lipophilicity : The trifluoroethoxy group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins.
  • Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameBiological ActivitySelectivity Index
Compound A Anti-inflammatory8.22
Compound B AntimicrobialNot specified
Compound C AnthelminticComparable to Albendazole

This table illustrates how variations in structure can influence biological activity and selectivity towards specific targets.

Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives revealed that those with modifications similar to this compound showed significant inhibition of COX enzymes in vitro and in vivo models .

Study 2: Antimicrobial Activity Assessment

Another research project evaluated the antimicrobial efficacy against multiple pathogens. Results indicated that this compound exhibited a broad spectrum of activity with minimal cytotoxicity towards host cells .

Properties

IUPAC Name

1,3-dimethyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-5-6(3-14)7(13(2)12-5)15-4-8(9,10)11/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUSRUSDBWEITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2,2-Trifluoroethanol (7.11 ml, 97.6 mmol) was added dropwise to potassium tert-butoxide (1M in THF) (97.6 ml, 97.6 mmol) at 0° C. A solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10.3 g, 65.1 mmol) in THF (28 ml) was added slowly to the solution at 0° C. The solution was allowed to warn to room temperature and stirred at room temperature for 3 hours. The mixture was diluted with dichloromethane, washed with water and brine, dried over magnesium sulfate and concentrated to give the product as a yellow oil (15.82 g, 109% yield) which was used without further purification. 1H NMR (400 MHz, CDCl3): 2.42 (s, 3H, Me), 3.65 (s, 3H, Me), 4.93 (q, 2H, CH2), 9.72 (s, 1H, CH).
Quantity
7.11 mL
Type
reactant
Reaction Step One
Quantity
97.6 mL
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
109%

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